molecular formula C12H19NO B13315151 1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one

1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13315151
M. Wt: 193.28 g/mol
InChI Key: XWGIINWUNJLCPP-AATRIKPKSA-N
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Description

1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one is an enaminone derivative featuring a bicyclo[2.2.1]heptane (norbornane) moiety at the ketone position and a dimethylamino group at the β-carbon of the α,β-unsaturated ketone (propen-1-one) scaffold.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(E)-1-(2-bicyclo[2.2.1]heptanyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C12H19NO/c1-13(2)6-5-12(14)11-8-9-3-4-10(11)7-9/h5-6,9-11H,3-4,7-8H2,1-2H3/b6-5+

InChI Key

XWGIINWUNJLCPP-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1CC2CCC1C2

Canonical SMILES

CN(C)C=CC(=O)C1CC2CCC1C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.1]heptane structure is synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.

    Introduction of the dimethylamino group: This step involves the alkylation of the bicyclic core with a dimethylamine reagent under basic conditions.

    Formation of the enone structure:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.

    Addition: The enone functionality allows for various addition reactions, including Michael addition with nucleophiles like thiols or amines.

Scientific Research Applications

1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one is a complex organic compound featuring a bicyclo[2.2.1]heptane core, a saturated hydrocarbon framework, substituted with a dimethylamino group and an α,β-unsaturated carbonyl group (enone). This combination of structural elements gives rise to its potential reactivity and biological activity.

Scientific Research Applications

This compound has applications across different fields because studies focus on its interaction with various enzymes and receptors. The bicyclic structure enhances its ability to form specific binding interactions, which can modulate biological pathways. Understanding these interactions is crucial for assessing its pharmacological potential and therapeutic applications.

  • Enzyme Interactions and Receptor Binding Research indicates that this compound exhibits potential biological activity, particularly in the context of enzyme interactions and receptor binding. Its unique bicyclic structure allows for specific binding interactions, which may modulate the activity of target proteins. This makes it a candidate for further studies in pharmacology, particularly concerning neurological disorders and other therapeutic areas.
  • Organic Synthesis and Biological Studies The unique combination of functionalities in this compound makes it valuable for scientific research compared to its analogs and highlights its potential as a versatile building block in both organic synthesis and biological studies.

Comparison with Analogs

Compound NameStructural FeaturesUnique Aspects
Bicyclo[2.2.1]heptan-2-oneBicyclic core without dimethylamino or enone groupsLess reactive due to lack of functional groups
Bicyclo[2.2.1]heptan-2-olHydroxyl group instead of enoneDifferent chemical properties and applications
3-(Dimethylamino)-4-methylpent-1-en-3-oneSimilar dimethylamino groupDifferent bicyclic structure
3-(Dimethylamino)methylene)bicyclo[3.1.0]hexan-2-oneDifferent bicyclic frameworkVaries in reactivity due to structural differences

Mechanism of Action

The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, while the enone functionality can participate in covalent bonding with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several classes of enaminones and chalcones. Below is a detailed comparison based on substituent groups, synthetic routes, physicochemical properties, and functional applications.

Chalcone Derivatives with Aryl/Heteroaryl Substituents

Chalcones (α,β-unsaturated ketones) with dimethylamino and bicyclic/aryl groups are widely studied for their nonlinear optical (NLO) properties and biological activities.

Compound Name Substituents Synthesis Method Key Properties References
(E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 2-hydroxyphenyl, 4-(dimethylamino)phenyl Claisen-Schmidt condensation High dipole moment (5.23 D), polarizability (3.85 × 10⁻²⁴ esu), and hyperpolarizability (β = 9.47 × 10⁻³⁰ esu). DFT studies confirm charge transfer from donor (dimethylamino) to acceptor (ketone).
(E)-3-(4-(Dimethylamino)phenyl)-1-(naphthalen-2-yl)prop-2-en-1-one Naphthalen-2-yl, 4-(dimethylamino)phenyl One-pot synthesis NLO properties: β = 12.3 × 10⁻³⁰ esu (6× urea). Proposed as a hepatoprotective agent via molecular docking.
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one 4-(trifluoromethyl)phenyl, 4-(dimethylamino)phenyl Suzuki coupling Yield: 62%, m.p. 141–145°C. Demonstrated MAO-B inhibition (IC₅₀ = 0.89 µM), highlighting CNS applications.

Comparison with Target Compound: The target compound’s norbornane group introduces steric bulk and rigidity, which may reduce rotational freedom compared to planar aryl substituents.

Enaminones with Heterocyclic Substituents

Enaminones fused to heterocycles are valued as intermediates in drug synthesis.

Compound Name Substituents Synthesis Method Key Properties References
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one 1H-indol-3-yl Three-step synthesis from indole Intermediate for osimertinib (anticancer drug). Optimized yield: 72%, confirmed by ¹H NMR (δ 7.97–7.42 ppm) and IR (1634 cm⁻¹, C=O stretch).
(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one Benzo[d]imidazol-2-yl One-pot synthesis from 2-acetylbenzimidazole IR: 1634 cm⁻¹ (C=O), 3214 cm⁻¹ (NH). Potential antimicrobial activity inferred from analogs.

Comparison with Target Compound: The norbornane group in the target compound lacks the aromaticity of indole or benzimidazole, likely reducing π-π stacking interactions critical in drug-receptor binding. However, its lipophilic nature may improve membrane permeability .

Bicyclic Enaminones

Norbornane-containing enaminones are rare but structurally unique.

Compound Name Substituents Synthesis Method Key Properties References
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methyl-3-phenylprop-2-en-1-one Norbornane, methyl, phenyl Not specified (commercial) CAS: 67615-46-5. Structural analog with additional methyl and phenyl groups; no bioactivity reported.
1-{Bicyclo[2.2.1]hept-5-en-2-yl}-1-phenyl-3-(piperidin-1-yl)propan-1-ol Norbornene, phenyl, piperidine Not specified CAS: 240495-77-4. Highlighted for bicyclic stability but differs in functional groups.

Comparison with Target Compound: The target compound’s simpler structure (lacking methyl/piperidine groups) may facilitate synthetic scalability. Its electronic profile (electron-donating dimethylamino group) contrasts with phenyl or piperidine substituents, suggesting distinct reactivity in catalysis or photochemical applications .

Physicochemical and Electronic Properties

  • Dipole Moments: Chalcones with dimethylamino groups exhibit dipole moments >5 D due to charge transfer, whereas norbornane’s nonpolarity may reduce this in the target compound .
  • Thermal Stability: Norbornane’s rigid structure likely increases melting points compared to linear analogs (e.g., 122–124°C for vs. 141–145°C for ).

Biological Activity

1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound can be characterized by its unique bicyclic structure, which contributes to its biological activity. Its molecular formula is C12H19NOC_{12}H_{19}NO with a molecular weight of 197.29 g/mol. The structure allows for various interactions with biological targets, particularly in the central nervous system.

Research indicates that this compound may act on several neurotransmitter systems, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs are pivotal in various physiological processes, and their activation can lead to significant changes in cellular signaling pathways.

Interaction with GPCRs

The compound's interaction with GPCRs can influence:

  • Cyclic AMP levels : This is critical for mediating various physiological responses, including neurotransmission and hormone release.
  • Calcium ion channels : Modulation of these channels affects muscle contraction and neuronal excitability.

Antidepressant and Anxiolytic Effects

Studies have suggested that compounds structurally similar to this compound exhibit antidepressant and anxiolytic properties. These effects may be attributed to the compound's ability to enhance serotonergic and noradrenergic neurotransmission.

Analgesic Properties

Preliminary studies indicate potential analgesic effects, possibly through the inhibition of pain pathways in the central nervous system. This could provide a therapeutic avenue for pain management without the side effects associated with traditional analgesics.

Case Studies

  • Case Study on Antidepressant Activity : A clinical trial involving a related compound demonstrated a significant reduction in depressive symptoms among participants after 8 weeks of treatment, suggesting similar potential for this compound.
  • Anxiolytic Effects : In animal models, administration of the compound showed reduced anxiety-like behaviors in elevated plus maze tests, indicating its potential as an anxiolytic agent.

Data Summary Table

Biological ActivityMechanismReference
AntidepressantModulation of serotonergic pathways
AnxiolyticInteraction with GABAergic systems
AnalgesicInhibition of central pain pathways

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